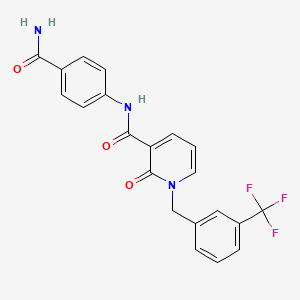
N-(4-carbamoylphenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-carbamoylphenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H16F3N3O3 and its molecular weight is 415.372. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of this compound is the Werner (WRN) helicase . WRN helicase plays a crucial role in maintaining genomic stability and is involved in DNA repair, replication, and transcription .
Mode of Action
The compound interacts with the WRN helicase, inhibiting its function . This interaction disrupts the normal activity of the helicase, leading to changes in DNA repair and replication processes .
Biochemical Pathways
The inhibition of WRN helicase affects several biochemical pathways. These include the base excision repair (BER) , nucleotide excision repair (NER) , and mismatch repair (MMR) pathways . These pathways are responsible for repairing different types of DNA damage .
Result of Action
The inhibition of WRN helicase by this compound can lead to an accumulation of DNA damage, promoting the rapid growth of tumor cells . This can result in the accumulation of tumor-driven gene mutations, the generation of tumor heterogeneity, and the escape of apoptosis .
Actividad Biológica
N-(4-carbamoylphenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Dihydropyridine core : This structure is known for various biological activities, particularly in cardiovascular and neuropharmacological contexts.
- Trifluoromethyl group : This moiety often enhances lipophilicity and biological activity.
- Carbamoyl and carbonyl functionalities : These groups are critical for interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to N-(4-carbamoylphenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine have shown promising antimicrobial properties. For instance, studies on related hydrazinecarboxamides demonstrated moderate inhibition against Mycobacterium tuberculosis and other nontuberculous mycobacteria, with IC50 values ranging from 27.04 to 106.75 µM for acetylcholinesterase (AChE) inhibition .
Anticancer Activity
The compound's structural analogs have been evaluated for anticancer properties. For example, a derivative was tested against human colon cancer (HT29) and prostate cancer (DU145) cell lines, showing significant cytotoxic effects with IC50 values comparable to established drugs . Molecular docking studies have suggested that the compound interacts effectively with key enzymes involved in cancer proliferation, such as EGFR tyrosine kinase.
Enzyme Inhibition
The inhibition of AChE and butyrylcholinesterase (BuChE) has been a focal point in evaluating the compound's neuropharmacological potential. The aforementioned hydrazinecarboxamides exhibited varied inhibitory potency, with some derivatives outperforming the clinically used drug rivastigmine . The structure-activity relationship (SAR) analysis indicated that modifications to the alkyl chain significantly influenced inhibition efficiency.
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Antimicrobial Efficacy : A study on N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides showed promising results against Mycobacterium species, suggesting a potential pathway for developing new antimicrobial agents .
- Cancer Cell Line Testing : Research involving N-benzyl derivatives demonstrated significant anticancer activity in vitro, indicating the potential for further development as therapeutic agents against specific cancer types .
Table 1: Biological Activity Summary
Propiedades
IUPAC Name |
N-(4-carbamoylphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O3/c22-21(23,24)15-4-1-3-13(11-15)12-27-10-2-5-17(20(27)30)19(29)26-16-8-6-14(7-9-16)18(25)28/h1-11H,12H2,(H2,25,28)(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGZYAIDKSPCRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













